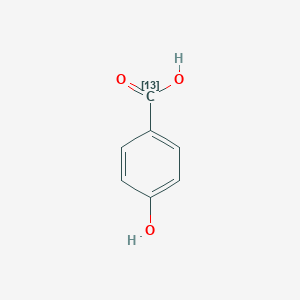

4-Hydroxybenzoic acid-alpha-13C

Vue d'ensemble

Description

4-Hydroxybenzoic acid-alpha-13C: is a labeled form of 4-hydroxybenzoic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is a phenolic derivative of benzoic acid and is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzoic acid-alpha-13C typically involves the incorporation of carbon-13 into the aromatic ring. One common method is the condensation of 4H-pyran-4-one with ethyl acetoacetate in the presence of potassium tert-butoxide, followed by hydrolysis to yield this compound . This method ensures the selective incorporation of the carbon-13 isotope at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the use of isotopically enriched phenols. The process includes the condensation of commercially available diethyl [2-13C]malonate with 4H-pyran-4-one, followed by hydrolysis . This method is favored for its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxybenzoic acid-alpha-13C undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into hydroxybenzyl alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Enzymes such as 4-hydroxybenzoate 3-monooxygenase, NADH, NADPH, and O2.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

Oxidation: 3,4-Dihydroxybenzoic acid (protocatechuic acid).

Reduction: Hydroxybenzyl alcohols.

Substitution: Halogenated or nitrated derivatives of 4-hydroxybenzoic acid.

Applications De Recherche Scientifique

Biochemical Research

Neuroprotective Effects

Research indicates that 4-hydroxybenzoic acid exhibits neuroprotective properties against oxidative stress. A study demonstrated that HBA protects cerebellar granule neurons from hydrogen peroxide-induced toxicity, showing a dose-dependent response in preserving neuronal integrity . This suggests potential applications in neurodegenerative disease research.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 20 |

| 10 | 50 |

| 50 | 80 |

| 100 | 90 |

Estrogenic Activity

HBA has been shown to possess estrogen-like effects, promoting the proliferation of MCF-7 breast cancer cells in vitro. The mechanism involves activation of the ERK and PI3K signaling pathways, indicating its potential role as a phytoestrogen . This property is particularly relevant for studies focusing on hormone-related cancers.

Environmental Applications

Biosynthetic Studies

HBA-α-13C is utilized in biosynthetic pathways to trace metabolic processes in microorganisms. Its incorporation into metabolic pathways allows researchers to study the degradation of pollutants and the synthesis of bioactive compounds. Specifically, it aids in understanding the microbial degradation of parabens into HBA during wastewater treatment processes .

Pharmaceutical Development

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. The reported IC50 value for HBA against gram-positive bacteria is approximately 160 µg/mL . This property opens avenues for pharmaceutical applications targeting bacterial infections.

Analytical Chemistry

Stable Isotope Labeling

HBA-α-13C serves as a standard in mass spectrometry and NMR spectroscopy for quantifying metabolites in biological samples. Its stable isotopic nature allows for precise tracking of metabolic pathways and interactions within biological systems . This application is crucial for drug metabolism studies and pharmacokinetics.

Case Study 1: Neuroprotection

A detailed investigation into the neuroprotective effects of HBA was conducted using primary cultures of cerebellar granule neurons (CGNs). The study found that co-treatment with HBA significantly reduced cell death caused by oxidative stress, highlighting its potential therapeutic role in neurodegenerative diseases such as Alzheimer’s and Parkinson's .

Case Study 2: Estrogenic Activity

In vitro assays demonstrated that HBA enhances cell proliferation in MCF-7 cells, with significant implications for understanding its role as a phytoestrogen. The study elucidated the signaling pathways involved, providing insights into how HBA could influence breast cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 4-hydroxybenzoic acid-alpha-13C involves its interaction with specific enzymes and metabolic pathways. For example, it acts as a substrate for enzymes like 4-hydroxybenzoate 3-monooxygenase, which catalyzes its conversion to 3,4-dihydroxybenzoic acid . This interaction allows researchers to study the enzyme’s activity and the metabolic fate of the compound in various biological systems.

Comparaison Avec Des Composés Similaires

Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position.

Protocatechuic Acid: Contains two hydroxyl groups at the meta and para positions.

Gentisic Acid: Has hydroxyl groups at the ortho and para positions.

Vanillic Acid: Contains a methoxy group and a hydroxyl group at the meta and para positions, respectively.

Uniqueness: 4-Hydroxybenzoic acid-alpha-13C is unique due to its isotopic labeling, which allows for detailed studies using techniques like NMR spectroscopy. This labeling provides insights into molecular structures, reaction mechanisms, and metabolic pathways that are not possible with non-labeled compounds.

Activité Biologique

4-Hydroxybenzoic acid (4-HBA), particularly its isotopically labeled variant 4-Hydroxybenzoic acid-alpha-13C, has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and nutrition.

Overview of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is an aromatic compound that serves as a precursor in the biosynthesis of ubiquinone (coenzyme Q) and is involved in various metabolic pathways. It is recognized for its low toxicity and antioxidant properties, making it a favorable candidate in pharmaceutical and dietary applications .

1. Antioxidant Properties

4-HBA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing cellular damage associated with various diseases .

2. Estrogenic Activity

Research indicates that 4-HBA possesses estrogen-like effects, particularly in breast cancer cell lines such as MCF-7. In vitro studies have shown that 4-HBA promotes cell proliferation in these estrogen receptor-positive cells, with effects mitigated by estrogen receptor antagonists . The mechanism involves the activation of signaling pathways, including ERK and PI3K, leading to increased expression of proteins associated with cell growth and survival .

| Concentration (µM) | Cell Proliferation (%) |

|---|---|

| 50 | 121.9 ± 5.63 |

| 100 | 119.1 ± 0.2 |

This table summarizes the proliferation effects of 4-HBA on MCF-7 cells.

3. Coenzyme Q10 Biosynthesis

4-HBA plays a critical role in the biosynthesis of coenzyme Q10 (CoQ10), essential for mitochondrial function and energy production. Supplementation with 4-HBA has been shown to restore CoQ10 levels in COQ2-deficient cell lines, enhancing cell viability under stress conditions . This restoration is linked to increased protein expression of enzymes involved in CoQ10 biosynthesis.

The biological activities of 4-HBA are mediated through several biochemical pathways:

- Antioxidant Mechanism : By donating electrons to free radicals, 4-HBA neutralizes oxidative species, thereby preventing cellular damage.

- Estrogenic Mechanism : It binds to estrogen receptors, activating downstream signaling pathways that promote cell proliferation and survival.

- CoQ10 Restoration : Through its involvement in mitochondrial pathways, 4-HBA facilitates the transport and utilization of precursors necessary for CoQ10 synthesis.

Case Study 1: Estrogenic Effects on MCF-7 Cells

In a study evaluating the estrogenic effects of various compounds, only 4-HBA significantly increased MCF-7 cell proliferation at concentrations as low as 50 µM. The study utilized an E-screen assay to confirm these effects, highlighting its potential as a phytoestrogen .

Case Study 2: Restoration of CoQ10 Levels

Another pivotal study demonstrated that supplementation with 4-HBA restored CoQ10 biosynthesis in fibroblast lines deficient in COQ2 gene expression. This restoration was accompanied by enhanced expression of critical biosynthetic enzymes and improved cell viability under oxidative stress conditions .

Propriétés

IUPAC Name |

4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583842 | |

| Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146672-02-8 | |

| Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146672-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.